molecular formula C6H12ClNO4 B6198170 rac-methyl (3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylate hydrochloride CAS No. 2679949-57-4

rac-methyl (3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylate hydrochloride

Cat. No.: B6198170
CAS No.: 2679949-57-4
M. Wt: 197.6
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Description

Rac-methyl (3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylate hydrochloride is an organic compound with significant applications in various fields of scientific research. It is known for its unique stereochemistry and functional groups, which make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.

    Esterification: The carboxylate group is introduced via esterification reactions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Rac-methyl (3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-methyl (3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl groups and carboxylate moiety play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic processes.

Comparison with Similar Compounds

Similar Compounds

    Rac-methyl (3R,4S)-3,4-dihydroxypiperidine-4-carboxylate hydrochloride: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.

    Rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride: Contains a phenyl group, altering its chemical properties and applications.

Uniqueness

Rac-methyl (3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity

Properties

CAS No.

2679949-57-4

Molecular Formula

C6H12ClNO4

Molecular Weight

197.6

Purity

95

Origin of Product

United States

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